
(3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-2-yl)methanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A study by Huang et al. (2021) focused on the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, which are structurally related to "(3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-2-yl)methanone". The compounds were synthesized via a three-step substitution reaction and characterized using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures were further analyzed using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).
Catalytic and Biological Applications
Malik and Khan (2014) synthesized a series of novel compounds with potential as sodium channel blockers and anticonvulsant agents. Their study demonstrated the efficacy of these compounds in the maximal electroshock (MES) test, identifying one compound with significant potency and a protective index much higher than the reference drug phenytoin. This research highlights the potential therapeutic applications of structurally related compounds (Malik & Khan, 2014).
Antimicrobial and Antitubercular Activities
Chandrashekaraiah et al. (2014) explored the synthesis of azetidinone analogues and evaluated their antimicrobial and antitubercular activities. The newly synthesized analogues demonstrated significant activity against bacterial and fungal strains, offering predictions for designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Propiedades
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-4-7-5-12(6-7)9(13)8-2-1-3-11-8/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQUCZGDKHULGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






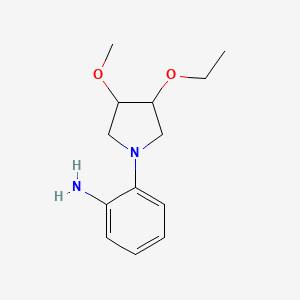

![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1477651.png)
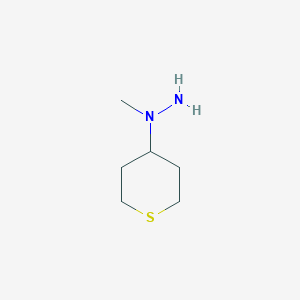

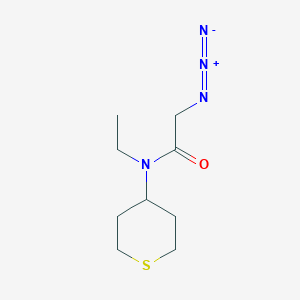
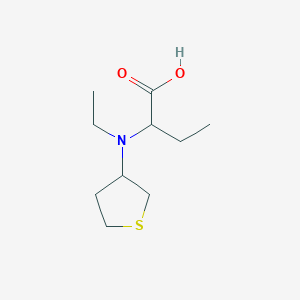

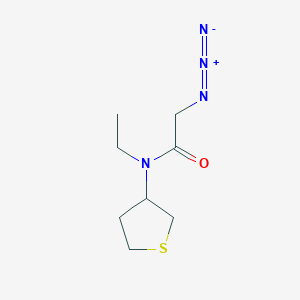
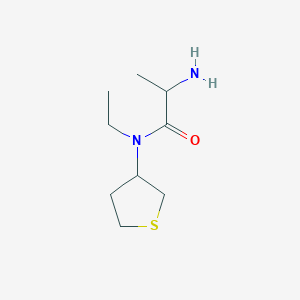
![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)